2,2'-Dinaphthyl ketone
Overview
Description
2,2’-Dinaphthyl ketone, also known as di-2-naphthylmethanone, is an organic compound with the molecular formula C21H14O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) flanked by two naphthyl groups. This compound is notable for its unique structural properties and its applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’-Dinaphthyl ketone can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of 2-naphthylmagnesium bromide with 2-naphthoyl chloride. This reaction typically requires an inert atmosphere and is conducted in an anhydrous solvent such as diethyl ether.
Friedel-Crafts Acylation: Another method involves the acylation of naphthalene with 2-naphthoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: While specific industrial production methods for 2,2’-dinaphthyl ketone are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions: 2,2’-Dinaphthyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.
Reduction: Reduction of the carbonyl group can yield secondary alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthyl rings.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Produces naphthoic acids.
Reduction: Yields 2,2’-dinaphthylmethanol.
Substitution: Results in halogenated or nitrated derivatives of 2,2’-dinaphthyl ketone.
Scientific Research Applications
2,2’-Dinaphthyl ketone has several applications in scientific research:
Biology: The compound’s derivatives are explored for their potential biological activities.
Medicine: Research into its pharmacological properties is ongoing, particularly in the context of drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-dinaphthyl ketone involves its interaction with various molecular targets:
Carbonyl Group Reactivity: The carbonyl group is highly reactive and can participate in nucleophilic addition reactions.
Aromatic Rings: The naphthyl rings can undergo electrophilic substitution, making the compound versatile in synthetic chemistry.
Comparison with Similar Compounds
2,2’-Dinaphthyl ketone can be compared with other dinaphthyl ketones:
1,1’-Dinaphthyl Ketone: This compound has the carbonyl group flanked by two 1-naphthyl groups, leading to different steric and electronic properties.
1,2’-Dinaphthyl Ketone: Here, the carbonyl group is flanked by a 1-naphthyl and a 2-naphthyl group, resulting in unique conformational characteristics.
Uniqueness: 2,2’-Dinaphthyl ketone is unique due to its symmetrical structure and the specific positioning of the naphthyl groups, which influence its reactivity and applications.
Properties
IUPAC Name |
dinaphthalen-2-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O/c22-21(19-11-9-15-5-1-3-7-17(15)13-19)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEZVYXNVAHDOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C3=CC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449357 | |
Record name | beta-naphthyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
613-56-9 | |
Record name | beta-naphthyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the conformational similarity between 2,2'-dinaphthyl ketone and bis(benzo[b]thiophen-2-yl)methanone relevant?
A1: [] The research highlights that this compound exhibits significant conformational resemblance to bis(benzo[b]thiophen-2-yl)methanone (also referred to as (I) in the study). This similarity is observed in key structural parameters like interplanar angles, Caryl-Cbridge-Caryl angles, and dihedral angles. This structural resemblance is interesting because it suggests that bis(benzo[b]thiophen-2-yl)methane derivatives could potentially mimic certain properties or activities of compounds containing the dinaphthyl ketone scaffold. Furthermore, the study found comparable crystal packing arrangements between the two compounds. While this compound exhibits edge-to-face interactions between its naphthyl rings, bis(benzo[b]thiophen-2-yl)methanone displays analogous S...π contacts between its benzo[b]thiophen-2-yl units. This similarity in packing further underscores the potential for these compounds to share similar physical or chemical properties. []
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